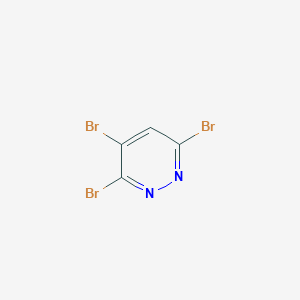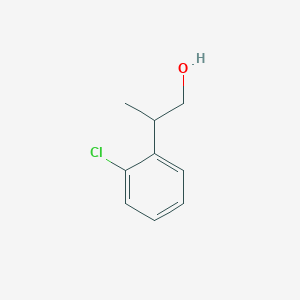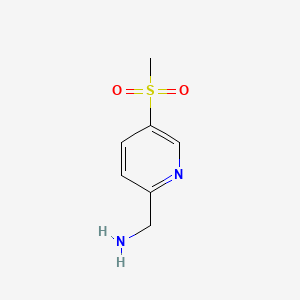
(5-(甲磺酰基)吡啶-2-基)甲胺
描述
“(5-(Methylsulfonyl)pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 848141-14-0 . It is also known as “(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride” and has a molecular weight of 222.7 . The compound is typically stored in a refrigerator and is a solid at room temperature .
Synthesis Analysis
The synthesis of “(5-(Methylsulfonyl)pyridin-2-yl)methanamine” involves the use of hydrogen chloride, palladium on activated charcoal, and methanol . The reaction is carried out at room temperature for 30 minutes while introducing hydrogen gas . The yield of the reaction is reported to be around 74.5% .Physical And Chemical Properties Analysis
“(5-(Methylsulfonyl)pyridin-2-yl)methanamine” is a solid at room temperature . The compound has a molecular weight of 222.7 and a molecular formula of C7H10N2O2S .科学研究应用
1. 新型席夫碱的合成和表征
Pandey 和 Srivastava (2011) 进行的一项研究探索了从 3-氨甲基吡啶合成新型席夫碱,包括类似于 (5-(甲磺酰基)吡啶-2-基)甲胺的衍生物。这些碱显示出作为抗惊厥剂的潜力,并且它们的化学结构通过各种光谱方法得到证实。该研究突出了这些化合物在大发作保护中的潜在医学应用 (Pandey 和 Srivastava,2011)。
2. 光细胞毒性和细胞成像
Basu 等人 (2014) 研究了具有苯基-N,N-双[(吡啶-2-基)甲基]甲胺的铁(III)配合物,该化合物在结构上与 (5-(甲磺酰基)吡啶-2-基)甲胺相关。这些配合物在红光下表现出显着的光细胞毒性,并且能够与小牛胸腺 DNA 相互作用,突出了它们在细胞成像和作为癌症治疗中的光细胞毒性剂的潜力 (Basu 等,2014)。
3. 衍生物的抗抑郁样活性
Sniecikowska 等人 (2019) 设计了新型 1-(1-苯甲酰哌啶-4-基)甲胺衍生物,表明与 (5-(甲磺酰基)吡啶-2-基)甲胺相关的化合物具有潜在的途径。这些化合物表现出显着的抗抑郁样活性,使其成为抗抑郁药物开发的潜在候选药物 (Sniecikowska 等,2019)。
4. 钯和铂配合物的合成
Mbugua 等人 (2020) 使用席夫碱配体合成了新的钯 (Pd)II 和铂 (Pt)II 配合物,包括 R-(吡啶-2-基)甲胺衍生物。这些配合物对各种人类癌细胞系表现出显着的抗癌活性。这项研究表明 (5-(甲磺酰基)吡啶-2-基)甲胺衍生物在抗癌剂开发中的潜力 (Mbugua 等,2020)。
5. 在骨骼疾病治疗中的应用
Pelletier 等人 (2009) 发现了一种针对 Wnt β-连环蛋白细胞信息传递系统的骨骼疾病治疗化合物。该化合物在结构上与 (5-(甲磺酰基)吡啶-2-基)甲胺相关,在提高大鼠小梁骨形成率方面显示出有希望的结果,表明其在骨骼疾病治疗中的潜力 (Pelletier 等,2009)。
安全和危害
“(5-(Methylsulfonyl)pyridin-2-yl)methanamine” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken when handling it .
属性
IUPAC Name |
(5-methylsulfonylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHNFWVIZMCCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722672 | |
| Record name | 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Methylsulfonyl)pyridin-2-yl)methanamine | |
CAS RN |
848185-40-0 | |
| Record name | 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1,3-Trimethyl-2-(2-{2-phenyl-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B1399307.png)
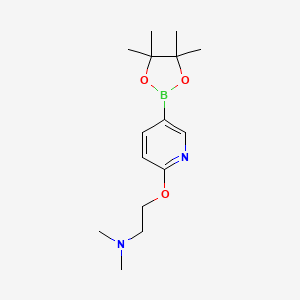
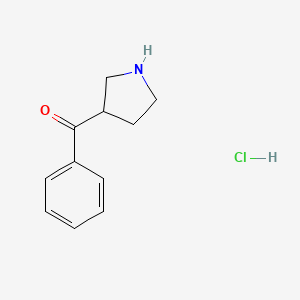
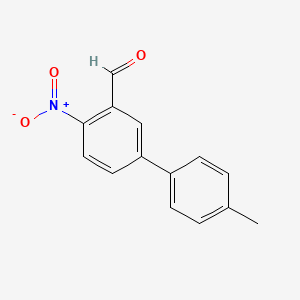
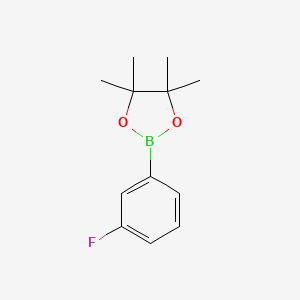

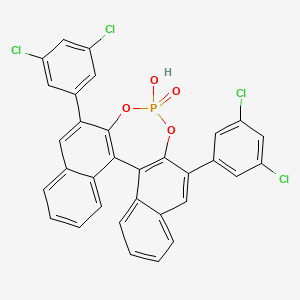
![Benzothiazolium, 2-[[3-[2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methyl-, perchlorate (1:1)](/img/structure/B1399317.png)

